molecular formula C7H13ClN4S B2748308 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride CAS No. 2034153-47-2

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride

Cat. No. B2748308
M. Wt: 220.72
InChI Key: COXGXTDOOHTZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride” is a chemical compound with the CAS Number: 2034153-47-2 . It has a molecular weight of 220.73 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride . The InChI Code is 1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H . The InChI key is COXGXTDOOHTZGI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride” is a solid . The compound has a molecular weight of 220.73 .

Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing novel scaffolds and evaluating their biological activities. For instance, Abdelmajeid et al. (2017) synthesized novel Thiadiazolyl Piperidine compounds from stearic acid, which were then evaluated for antimicrobial activities against a range of bacteria and fungi. These compounds were also converted into nonionic surfactants to study their physico-chemical, surface properties, and biodegradability (Abdelmotaal Abdelmajeid, M. S. Amine, & Reda M. A. Hassan, 2017). Similarly, Xia (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on bacterial strains, showing the potential for developing new antibacterial agents (Z. Xia, 2015).

Anticancer Potential

Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated their in vitro and in vivo anticancer activities, finding certain derivatives to exhibit significant efficacy against breast adenocarcinoma cells. This study highlights the potential use of thiadiazole compounds in cancer treatment (S. Krishna et al., 2020).

Antimicrobial and DNA Protective Abilities

Gür et al. (2020) designed and synthesized Schiff bases derived from 1,3,4-thiadiazole-2-amine to investigate their biological activities. Some compounds showed strong antimicrobial activity and high DNA protective ability against oxidative damage, suggesting their potential for therapeutic applications (M. Gür et al., 2020).

Antioxidant and Antitumor Evaluation

Hamama et al. (2013) explored the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities, indicating promising results for some compounds. This study underlines the versatility of thiadiazole compounds in the development of new therapeutic agents (W. Hamama et al., 2013).

properties

IUPAC Name

1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXGXTDOOHTZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NSN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.